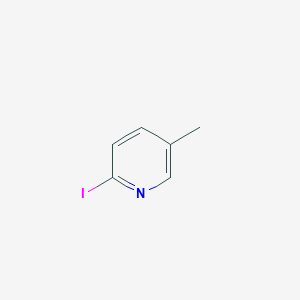

2-Iodo-5-methylpyridine

Descripción general

Descripción

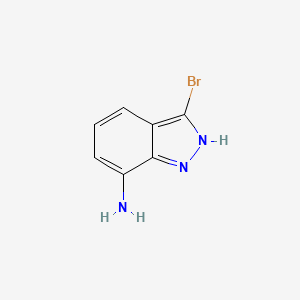

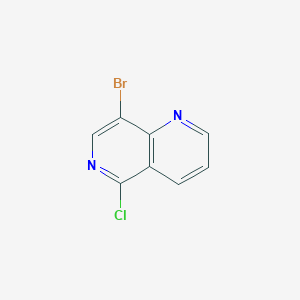

2-Iodo-5-methylpyridine is a compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. The presence of an iodine atom at the second position and a methyl group at the fifth position on the pyridine ring distinguishes this compound from other pyridine derivatives. The compound's structure and reactivity are influenced by the electron-withdrawing iodine substituent and the electron-donating methyl group.

Synthesis Analysis

The synthesis of related pyridine compounds often involves multi-step reactions that can include halogenation, nucleophilic substitution, and other transformations. For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine is achieved through the reaction of pentachloropyridine with sodium iodide under microwave irradiation . Although not directly related to this compound, this method indicates the potential for halogenation reactions in pyridine chemistry. Additionally, the synthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate suggests the possibility of using halogenated pyridines as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2-amino-5-methylpyridine hydrochloride has been solved using single-crystal X-ray diffraction, revealing a monoclinic space group . This provides insight into the arrangement of molecules in the solid state and the interactions that stabilize the crystal structure. Vibrational spectroscopy studies, such as Raman and infrared spectroscopy, have been used to analyze the vibrational modes of 2-amino-5-iodopyridine, which is structurally similar to this compound .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic

Aplicaciones Científicas De Investigación

Antiviral Research

2-Iodo-5-methylpyridine and its derivatives have been extensively studied in antiviral research. For example, 5-iodo-2'-deoxyuridine (IUDR), a related compound, has been investigated for its clinical pharmacological properties in treating advanced neoplastic diseases. It was found to maintain significant blood levels and showed evidence of tumor inhibition in several patients (Calabresi et al., 1961). Similarly, another study highlighted the incorporation of 5-iodo-2'-deoxyuridine into herpes simplex virus DNA, illustrating its antiviral activity and effects on DNA structure (Fischer et al., 1980).

Ophthalmology

In ophthalmology, derivatives of this compound have been investigated for their retinoprotective effects. For instance, a study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated its efficacy in preventing ischemic injuries in the eye and increasing retinal microcirculation (Peresypkina et al., 2020).

Cancer Research

In cancer research, the usage of 5-iodo-2'-deoxyuridine and its analogs has been explored for their potential antineoplastic effects. Studies have reported its incorporation into DNA and subsequent effects on tumor growth and inhibition (Calabresi et al., 1963).

Spectroscopic and Molecular Studies

Molecular docking and vibrational spectroscopic studies have been conducted on related compounds like 2-Fluoro-4-iodo-5-methylpyridine to understand their electronic influences and reactivity. Such studies provide insights into the compound's potential for drug interactions and its biological importance (Selvakumari et al., 2022).

Pharmacological Applications

Pharmacokinetic studies have been carried out on similar molecules, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, to assess their potential as anti-fibrotic drugs. These studies help in understanding the drug's absorption, distribution, metabolism, and excretion in different animal models (Kim et al., 2008).

Radiology

In radiology, iodinated compounds related to this compound have been used as radiopaque media, due to their high radiopacity and low toxicity, making them suitable for intravenous or intra-arterial administration (Hoppe, 1959).

Mecanismo De Acción

Target of Action

2-Iodo-5-methylpyridine is an experimental compound that has been shown to exhibit anticarcinogenic properties .

Mode of Action

It has been suggested that this compound may inhibit cancer cell proliferation by interfering with hydrogen bonding . X-ray data suggests that it scissions DNA , which could disrupt the replication and transcription processes in cancer cells, leading to cell death.

Biochemical Pathways

Mechanistic studies have shown that this compound inhibits the production of reactive oxygen species , which are involved in carcinogenesis. By reducing the levels of these harmful molecules, this compound could potentially prevent DNA damage and suppress the initiation of cancer.

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially enhance its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its ability to inhibit the growth of cancer cells . This could be due to its interference with hydrogen bonding and DNA scission , which disrupts the normal functioning of the cells and leads to cell death.

Propiedades

IUPAC Name |

2-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOODLNRDHSTOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471362 | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22282-62-8 | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)